4-Hydroxybutyl acetate 4-Hydroxybutyl acetate
Brand Name: Vulcanchem
CAS No.: 35435-68-8
VCID: VC13856693
InChI: InChI=1S/C6H12O3/c1-6(8)9-5-3-2-4-7/h7H,2-5H2,1H3
SMILES: CC(=O)OCCCCO
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

4-Hydroxybutyl acetate

CAS No.: 35435-68-8

Cat. No.: VC13856693

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybutyl acetate - 35435-68-8

Specification

CAS No. 35435-68-8
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name 4-hydroxybutyl acetate
Standard InChI InChI=1S/C6H12O3/c1-6(8)9-5-3-2-4-7/h7H,2-5H2,1H3
Standard InChI Key FLVQOAUAIBIIGO-UHFFFAOYSA-N
SMILES CC(=O)OCCCCO
Canonical SMILES CC(=O)OCCCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

4-Hydroxybutyl acetate is characterized by a molecular weight of 132.16 g/mol and the IUPAC name 4-hydroxybutyl acetate . Its structure combines a four-carbon hydroxybutyl chain with an acetylated terminal oxygen, conferring balanced hydrophilicity and lipophilicity. Key physical properties include:

PropertyValue
Boiling PointNot explicitly reported
SolubilityMiscible in water
AppearanceClear, colorless liquid
OdorFruity

The compound’s polarity arises from its hydroxyl group, while the acetate moiety enhances stability against hydrolysis compared to simpler esters .

Structural Isomerism and Analogues

Structural analogues such as 2-hydroxyethyl acetate and butyl acetate differ in hydroxyl positioning and alkyl chain length, respectively. These variations influence solubility and reactivity:

  • Butyl acetate: Lacks a hydroxyl group, reducing polarity and increasing volatility.

  • 2-Hydroxyethyl acetate: Shorter carbon chain limits hydrophobic interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of 4-hydroxybutanol with acetic acid under acidic catalysis (e.g., sulfuric acid) remains the primary synthetic route . Reaction conditions typically involve:

  • Temperature: 60–80°C

  • Duration: 4–6 hours

  • Catalyst Loading: 1–5% w/w

The reaction proceeds via nucleophilic acyl substitution, with water removal (e.g., Dean-Stark trap) driving equilibrium toward ester formation .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Key steps include:

  • Feedstock Mixing: 4-Hydroxybutanol and acetic acid in stoichiometric ratios.

  • Catalytic Esterification: Heterogeneous catalysts (e.g., ion-exchange resins) enhance efficiency.

  • Distillation: Fractional distillation isolates 4-hydroxybutyl acetate (>95% purity).

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

  • Oxidation: The hydroxyl group oxidizes to a ketone, yielding 4-acetoxybutanal (CH3COO(CH2)3CHO\text{CH}_3\text{COO}(\text{CH}_2)_3\text{CHO}) under strong oxidizing agents like KMnO4\text{KMnO}_4 .

  • Reduction: Catalytic hydrogenation cleaves the acetate group, regenerating 4-hydroxybutanol.

Polymerization and Copolymerization

4-Hydroxybutyl acetate participates in radical-initiated copolymerization with acrylic acid and methacrylate monomers. Resulting polymers exhibit enhanced adhesion and thermal stability, making them ideal for:

  • Coatings: Automotive finishes resistant to UV degradation.

  • Adhesives: Pressure-sensitive tapes with improved flexibility.

Biological and Toxicological Insights

Metabolic Pathways

In vivo studies in rats demonstrate hepatic conversion of 4-hydroxybutyl acetate to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a potent carcinogen . This transformation involves:

  • Ester Hydrolysis: Release of acetic acid and 4-hydroxybutanol .

  • Nitrosation: Reaction with nitrosating agents in the bladder epithelium .

Carcinogenicity and Mitigation Strategies

Chronic exposure to BBN induces transitional cell carcinoma in rodent bladders, with incidence rates exceeding 70% in untreated controls . Remarkably, co-administration of vitamin A acetate (100 IU/g diet) reduces tumor incidence by 40% (P<0.02P < 0.02) through inhibition of keratinization and squamous metaplasia .

Industrial and Research Applications

Solvent Systems

4-Hydroxybutyl acetate’s dual solubility profile makes it ideal for:

  • Biochemical Assays: Dissolving hydrophobic reagents without denaturing proteins.

  • Paints and Inks: Slow evaporation rate ensures even pigment distribution.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing anticholinergic drugs and nonsteroidal anti-inflammatory agents (NSAIDs). Its hydroxyl group facilitates conjugation with active pharmaceutical ingredients (APIs).

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